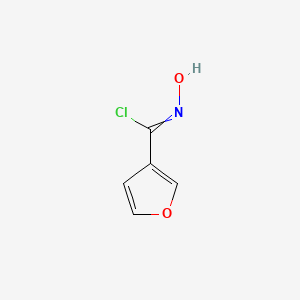
N-Hydroxy-3-furancarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyfuran-3-carbimidoyl Chloride is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyfuran-3-carbimidoyl Chloride typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-3-carboxylic acid with hydroxylamine to form N-hydroxyfuran-3-carboxamide. This intermediate is then treated with thionyl chloride to yield N-Hydroxyfuran-3-carbimidoyl Chloride .
Industrial Production Methods
Industrial production methods for N-Hydroxyfuran-3-carbimidoyl Chloride are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxyfuran-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can replace the chloride group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted furan-3-carbimidoyl derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxyfuran-3-carbimidoyl Chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of N-Hydroxyfuran-3-carbimidoyl Chloride involves its interaction with molecular targets and pathways. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of N-Hydroxyfuran-3-carbimidoyl Chloride.
N-Hydroxyfuran-2-carbimidoyl Chloride: A similar compound with a different position of the functional group.
Furan-3-carbimidoyl Chloride: Lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness
N-Hydroxyfuran-3-carbimidoyl Chloride is unique due to the presence of both the hydroxy and carbimidoyl chloride functional groups
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
N-hydroxyfuran-3-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClNO2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H |
Clave InChI |
AWFROTPREIFBLS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



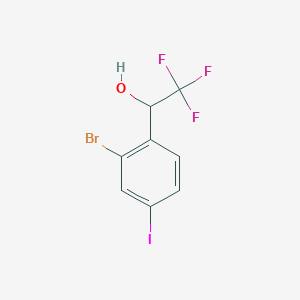
![Naphthalene, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B13695059.png)
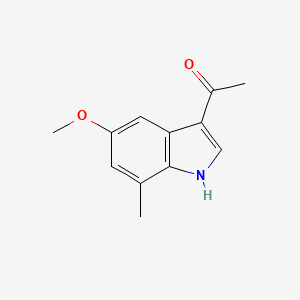
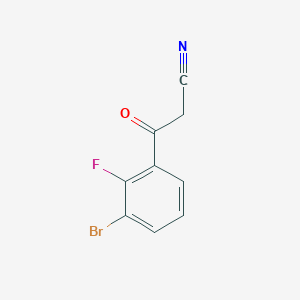

![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)



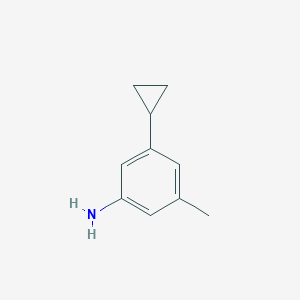
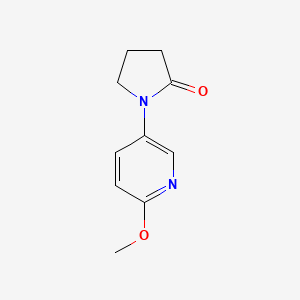
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
